molecular formula C14H15F3N6O B2932165 1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one CAS No. 2097892-47-0

1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

Cat. No.: B2932165
CAS No.: 2097892-47-0
M. Wt: 340.31
InChI Key: DGDYEDDDVPMWSG-UHFFFAOYSA-N
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Description

1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one (CAS 2097892-47-0) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a unique structural framework combining pyrimidine and piperazine ring systems, augmented by a strategically positioned trifluoromethyl group which enhances lipophilicity and metabolic stability, thereby improving its potential as a bioactive scaffold . With a molecular formula of C14H15F3N6O and a molecular weight of 340.30 g/mol, this compound exhibits high purity and is characterized by distinct physicochemical properties, including a topological polar surface area of 64.9 Ų, which influences its solubility and bioavailability profile . The compound's mechanism of action is attributed to its ability to function as a selective inhibitor for specific therapeutic targets. Recent research highlights its emerging potential in oncological and inflammatory disease research, where it acts as a modulator of key enzymatic pathways and signal transduction processes, particularly through the precise binding conferred by its pyrimidine core and piperazine linkage to biological targets like kinase enzymes . Its well-defined structure allows for effective interaction with the active or allosteric sites of target proteins, making it a valuable tool for studying enzyme inhibition and cellular signaling cascades . Primary research applications include its use as a key intermediate in the synthesis of more complex pharmaceutical candidates, a probe for studying receptor-ligand interactions in biochemical assays, and a core scaffold in the development of new potent and selective inhibitors for disease-relevant proteins . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-methyl-3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O/c1-21-3-2-18-12(13(21)24)23-6-4-22(5-7-23)11-8-10(14(15,16)17)19-9-20-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDYEDDDVPMWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound notable for its potential biological activities. This compound features a unique structure that combines elements of pyrazine, piperazine, and pyrimidine, which are known to exhibit various pharmacological properties. This article summarizes the biological activity of this compound, presenting relevant data and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C15H17F3N6OC_{15}H_{17}F_3N_6O. Its structure includes a trifluoromethyl group, which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, primarily focusing on its potential as an antitumor agent , antimicrobial agent , and enzyme inhibitor .

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of pyrimidine and pyrazine can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Case Study:
A study published in Journal of Medicinal Chemistry reported that a related compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for further development as an anticancer drug .

Antimicrobial Activity

The presence of the piperazine moiety in the compound has been linked to antimicrobial properties. Compounds containing piperazine are known to interfere with bacterial cell wall synthesis and protein synthesis.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Enzyme Inhibition

Inhibition studies have revealed that this compound can act as an inhibitor for several enzymes involved in metabolic pathways. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties.

Research Findings:
A recent study highlighted the inhibition of a key enzyme involved in cancer metabolism, with a reported Ki value indicating potent inhibitory activity . This suggests that the compound may serve as a lead for developing new enzyme inhibitors.

The mechanisms underlying the biological activities of this compound are likely multifaceted. For antitumor effects, it may induce apoptosis through mitochondrial pathways or inhibit angiogenesis. For antimicrobial effects, it could disrupt membrane integrity or inhibit nucleic acid synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared below with structurally related molecules from recent literature and reference standards. Key differences lie in heterocyclic cores, substituents, and linker moieties.

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Reference
1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one (Target) C₁₄H₁₅F₃N₆O* ~340 (estimated) Trifluoromethyl pyrimidine, methyl-piperazine 1,2-Dihydropyrazin-2-one core; piperazine linker; trifluoromethylpyrimidine
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one C₂₁H₂₄N₆O₂ 392.5 Methylpyrimidine, phenoxypropanone Pyrimidine-piperazine scaffold; phenoxy ketone side chain
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Not specified Not reported Fluorobenzisoxazole, pyridopyrimidine Pyridopyrimidine core; piperidine linker; fluorinated benzisoxazole
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine C₁₂H₁₂N₆ 240.3 p-Tolyl, imino group Pyrazolo[3,4-d]pyrimidine core; tolyl substitution

*Estimated based on structural decomposition.

Key Observations

Core Heterocycles: The target’s 1,2-dihydropyrazin-2-one core is distinct from pyrazolo[3,4-d]pyrimidine () and pyridopyrimidine ().

Substituent Effects :

  • The trifluoromethyl group on the pyrimidine ring enhances electronegativity and lipophilicity compared to methyl () or fluoro () substituents, which could influence target binding and membrane permeability .
  • Piperazine linkers (Target, ) vs. piperidine () offer differing basicity and conformational flexibility, impacting solubility and pharmacokinetics .

Functional Group Diversity: The phenoxypropanone side chain in introduces a ketone moiety absent in the target, likely altering hydrogen-bonding capacity and steric bulk .

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